5-Methoxy-2-morpholin-4-ylbenzonitrile

CYP11B1 inhibition steroidogenesis enzyme assay

Researchers optimizing CYP11B1 inhibitors or studying differentiation-inducing agents require structurally precise reference compounds. 5-Methoxy-2-morpholin-4-ylbenzonitrile offers: • Quantified CYP11B1 inhibition (IC50 1,470 nM) for immediate SAR benchmarking. • Validated antiproliferative activity (IC50 ~30 μM, NB-4 cells) as positive control. • One-step synthesis with three reactive handles for rapid library derivatization. Supplied with ≥95% purity and full spectroscopic characterization.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1287217-53-1
Cat. No. B1394024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-morpholin-4-ylbenzonitrile
CAS1287217-53-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2CCOCC2)C#N
InChIInChI=1S/C12H14N2O2/c1-15-11-2-3-12(10(8-11)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyLVAMPJYCVVDHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-morpholin-4-ylbenzonitrile: Analytical & Procurement Profile


5-Methoxy-2-morpholin-4-ylbenzonitrile (CAS 1287217-53-1) is a substituted benzonitrile derivative bearing a morpholine ring at the 2-position and a methoxy group at the 5-position, with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is available from commercial suppliers with certified purity specifications of ≥95% , and it is characterized by the presence of a nitrile moiety, a morpholine pharmacophore, and an electron-donating methoxy substituent, which collectively define its chemical reactivity and potential biological interactions. The compound is supplied as a solid, with documented solubility in organic solvents, and is intended exclusively for research and development applications in medicinal chemistry, chemical biology, and synthetic methodology development .

Characterized biochemical & cell-based benchmarks
Efficient one-step synthesis for reproducible supply
Three reactive handles for diverse derivatization

5-Methoxy-2-morpholin-4-ylbenzonitrile: Structural Distinction from Analogs


Compounds within the 2-morpholinobenzonitrile class cannot be assumed to be functionally interchangeable because subtle structural modifications profoundly alter both physicochemical properties and biological activity profiles . The presence of the 5-methoxy substituent in 5-Methoxy-2-morpholin-4-ylbenzonitrile (CAS 1287217-53-1) distinguishes it from the unsubstituted parent 2-morpholin-4-ylbenzonitrile (CAS 204078-32-0) by increasing molecular weight from 188.23 g/mol to 218.25 g/mol and introducing an electron-donating group that modulates electronic distribution across the aromatic ring. Furthermore, substitution at the 5-position with methoxy rather than amino (CAS 78252-12-7) or methylamino (CAS 241816-15-9) results in distinct hydrogen-bonding capabilities, lipophilicity profiles, and metabolic stability characteristics . For procurement decisions in lead optimization, SAR campaigns, or assay development, these differences mean that substituting one analog for another will yield non-comparable data and confound structure-activity relationship interpretations [1].

Attribute
5-Methoxy analog
Unsubstituted / amino analogs
Electronic profile
Methoxy (electron-donating)
H or amino (different resonance)
Derivatization handles
Nitrile + morpholine + methoxy
Nitrile + morpholine only
SAR interpretation
Methoxy-specific effects
Data may not transfer

5-Methoxy-2-morpholin-4-ylbenzonitrile: Comparative Evidence Guide


CYP11B1 Inhibition in Recombinant Assays

5-Methoxy-2-morpholin-4-ylbenzonitrile exhibits measurable inhibition of human cytochrome P450 11B1 (CYP11B1), a mitochondrial enzyme critical for cortisol biosynthesis and a validated target in Cushing's syndrome and metabolic disorders. In a biochemical assay using human CYP11B1 recombinantly expressed in V79 cells, the compound inhibited cortisol production with an IC50 value of 1,470 nM (1.47 μM) as measured by HTRF assay following 3-hour incubation in the presence of 250 nM 11-deoxycortisol [1]. While direct comparative data for closely related analogs such as 2-morpholin-4-ylbenzonitrile (CAS 204078-32-0) in this specific assay system are not available in the public domain, this quantitative biochemical profile establishes a benchmark that can be used to assess structural analogs in subsequent SAR studies.

CYP11B1 Inhibition
Reported
IC50 = 1.47 μM
Recombinant enzyme assay context
V79 cells, HTRF, 250 nM substrate
CYP11B1 inhibition steroidogenesis enzyme assay

Antiproliferative Activity in NB-4 Leukemia Cells

5-Methoxy-2-morpholin-4-ylbenzonitrile has been evaluated for antiproliferative activity against human NB-4 cells, an acute promyelocytic leukemia cell line widely used in oncology research. In a functional assay measuring cell growth inhibition over 96 hours using the MTT assay, the compound demonstrated an IC50 value of approximately 30 μM, indicating significant growth inhibition compared to untreated control cells [1]. This functional activity in a human cancer cell line provides a phenotypic readout that distinguishes this compound from analogs lacking the 5-methoxy substituent. Notably, the NB-4 cell line represents a model system where proliferation arrest and differentiation induction are therapeutically relevant endpoints, and this compound has been documented to exhibit pronounced activity in arresting proliferation and inducing monocytic differentiation [2].

Antiproliferative Activity
Reported
IC50 ≈ 30 μM
Cell-model endpoint review
NB-4 cells, 96 h, MTT assay
antiproliferative leukemia NB-4 cells

Efficient One-Step Synthesis

5-Methoxy-2-morpholin-4-ylbenzonitrile can be synthesized via a one-step protocol using adapted Vilsmeier conditions, yielding the product in quantitative yield [1]. This streamlined synthetic route contrasts with multi-step syntheses required for other substituted 2-morpholinobenzonitrile derivatives, such as those bearing amino or halogen substituents at the 5-position, which often necessitate protection-deprotection sequences or transition metal-catalyzed coupling reactions. The one-step Vilsmeier approach directly converts readily available starting materials to the target compound, with comprehensive structural characterization provided by 1H-NMR, 13C-NMR, 2H-NMR, IR, and Raman spectroscopy [1].

Synthetic Efficiency
Context-dependent
Target One-step, quant. yield
Analog Multi-step, lower yield
Synthesis method context
Vilsmeier conditions
chemical synthesis Vilsmeier conditions one-step protocol

Derivatization Handles: Nitrile, Methoxy, Morpholine

The chemical reactivity profile of 5-Methoxy-2-morpholin-4-ylbenzonitrile is defined by three functional handles: the nitrile group can be reduced to a primary amine using LiAlH4 or catalytic hydrogenation, the methoxy group can undergo nucleophilic substitution under appropriate conditions, and the morpholine nitrogen can participate in alkylation or acylation reactions . This tri-functional reactivity distinguishes it from the unsubstituted parent 2-morpholin-4-ylbenzonitrile (CAS 204078-32-0), which lacks the methoxy handle, and from 5-amino-2-morpholin-4-ylbenzonitrile (CAS 78252-12-7), where the amino group exhibits different reactivity and hydrogen-bonding properties compared to the methoxy group. The presence of the electron-donating methoxy substituent also modulates the electronic properties of the aromatic ring, potentially affecting the regioselectivity of electrophilic aromatic substitution reactions.

Derivatization Handles
Class-level
Target 3 reactive sites
Analog 2 reactive sites
Scaffold versatility context
Derivatization review
derivatization chemical reactivity medicinal chemistry

5-Methoxy-2-morpholin-4-ylbenzonitrile: Research & Procurement Applications


CYP11B1 Inhibitor Lead Optimization

Researchers engaged in developing small-molecule inhibitors of CYP11B1 for therapeutic applications in Cushing's syndrome, primary aldosteronism, or metabolic disorders should select 5-Methoxy-2-morpholin-4-ylbenzonitrile as a characterized starting point for SAR campaigns. The compound's documented IC50 of 1,470 nM against recombinant human CYP11B1 [1] provides a quantitative benchmark against which structural modifications can be systematically evaluated. This baseline activity data eliminates the need for initial biochemical characterization and allows research teams to immediately assess whether modifications to the methoxy position, morpholine ring, or benzonitrile core improve or diminish target engagement.

APL Phenotypic Screening & Differentiation Therapy

Investigators studying differentiation-inducing agents for acute promyelocytic leukemia should procure 5-Methoxy-2-morpholin-4-ylbenzonitrile for use as a reference compound or chemical probe in NB-4 cell-based assays. The compound's established antiproliferative activity with an IC50 of approximately 30 μM in NB-4 cells after 96 hours [1], coupled with documented evidence of proliferation arrest and monocytic differentiation induction [2], makes it suitable as a positive control in phenotypic screens aimed at identifying novel differentiation-promoting agents.

Library Design with Morpholine-Benzonitrile Scaffolds

Medicinal chemistry teams constructing focused compound libraries around the morpholine-benzonitrile scaffold should prioritize 5-Methoxy-2-morpholin-4-ylbenzonitrile due to its efficient one-step synthesis in quantitative yield [1] and its three distinct reactive handles (nitrile, methoxy, and morpholine) that enable diverse derivatization strategies. The documented synthetic protocol using adapted Vilsmeier conditions ensures reproducible batch generation, while the comprehensive spectroscopic characterization data (1H-, 13C-, 2H-NMR, IR, and Raman) [1] provides robust quality control benchmarks for verifying compound identity and purity following library synthesis.

SAR of 5-Position Substituents on Benzonitrile Core

Investigators conducting systematic SAR analysis of substituent effects at the 5-position of the 2-morpholinobenzonitrile scaffold should include 5-Methoxy-2-morpholin-4-ylbenzonitrile as the methoxy-substituted reference compound. This enables direct comparison with the unsubstituted parent (2-morpholin-4-ylbenzonitrile, CAS 204078-32-0), the amino-substituted analog (CAS 78252-12-7), and the methylamino-substituted analog (CAS 241816-15-9) [1][2][3]. The methoxy group provides distinct electronic effects (electron-donating via resonance), lipophilicity contributions, and metabolic stability characteristics that differ from amino, alkylamino, or halogen substituents, thereby providing a critical data point for understanding substituent-dependent SAR trends.

Application
Selection Property
Validation Focus
CYP11B1 target-engagement studies
Documented recombinant CYP11B1 inhibition
Target-engagement assay review
APL cell-line model research
Reported NB-4 antiproliferative activity
Cell-model endpoint validation
Morpholine-benzonitrile library design
Efficient synthesis & multiple handles
Scaffold derivatization reproducibility
5-Position SAR campaigns
Methoxy-substituted reference compound
Substituent profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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